![molecular formula C22H40N4O5 B121142 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide CAS No. 140923-32-6](/img/structure/B121142.png)
2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide involves the inhibition of various enzymes and proteins involved in the inflammatory response and oxidative stress. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators, as well as the expression of nuclear factor-kappa B (NF-κB), a protein involved in the regulation of inflammation and cell survival.
Biochemical And Physiological Effects
2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), as well as to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide in lab experiments is its potential to inhibit the activity of COX-2 and NF-κB, which are involved in the inflammatory response and oxidative stress. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide. One of the directions is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its mechanism of action in more detail, particularly its interaction with COX-2 and NF-κB. Additionally, future research could focus on improving its solubility and bioavailability to enhance its efficacy in vivo.
In conclusion, 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide is a chemical compound that has potential applications in scientific research, particularly in the field of drug discovery. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases, although its low solubility in water may affect its bioavailability and efficacy. Future research could focus on investigating its therapeutic potential, mechanism of action, and improving its solubility and bioavailability.
Synthesis Methods
The synthesis of 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide involves several steps, including the reaction of heptanoic acid with 2-aminoethyl acrylate to form heptanoyl-2-aminoethyl acrylate. This intermediate is then reacted with 3-methyl-5-oxoheptanoic acid to form 2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide.
Scientific Research Applications
2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide has potential applications in scientific research, particularly in the field of drug discovery. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
140923-32-6 |
|---|---|
Product Name |
2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide |
Molecular Formula |
C22H40N4O5 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide |
InChI |
InChI=1S/C22H40N4O5/c1-5-8-9-11-16(14-19(23)28)22(30)26-17(12-10-13-25(26)31)21(29)24-20(15(4)6-2)18(27)7-3/h15-17,20,31H,5-14H2,1-4H3,(H2,23,28)(H,24,29) |
InChI Key |
MFCWMNKVHYMTPT-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC(=O)N)C(=O)N1C(CCCN1O)C(=O)NC(C(C)CC)C(=O)CC |
Canonical SMILES |
CCCCCC(CC(=O)N)C(=O)N1C(CCCN1O)C(=O)NC(C(C)CC)C(=O)CC |
synonyms |
matlystatin B SF 2197 SF-2197 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



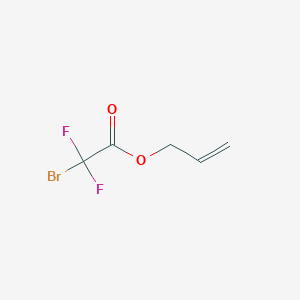


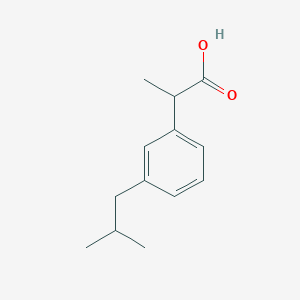
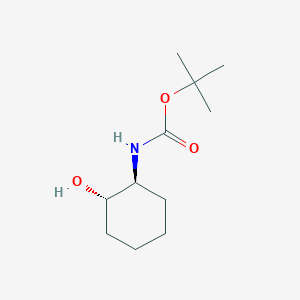

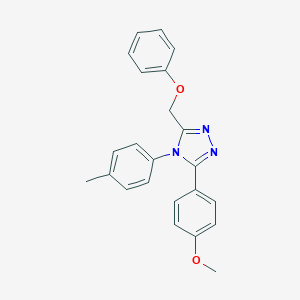
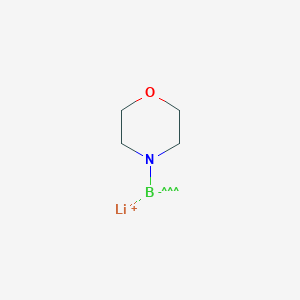
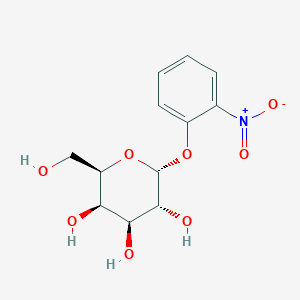

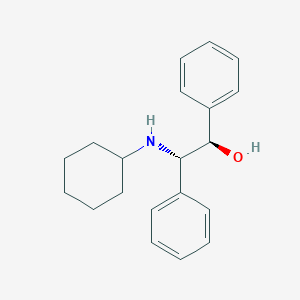
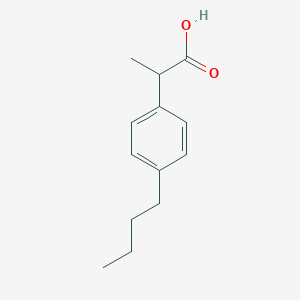
![10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide](/img/structure/B121089.png)
![5-Azaspiro[2.4]heptan-7-amine](/img/structure/B121094.png)